molecular formula C42H68O13 B192297 サポニンB1 CAS No. 58558-08-0

サポニンB1

カタログ番号: B192297
CAS番号: 58558-08-0
分子量: 781.0 g/mol
InChIキー: ZXCJHOYFGJUMDY-ASRFRNECSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

    Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential to treat inflammatory diseases, cancers, and immune disorders.

    Industry: Used in the formulation of health supplements and herbal medicines

作用機序

サイコサポニンB1は、複数のメカニズムを介してその効果を発揮します。

類似の化合物:

  • サイコサポニンA
  • サイコサポニンD
  • プロサイコサポニンF
  • プロサイコサポニンG
  • サイコサポニンY
  • プロサイコゲニン
  • クリノポサポニンI

比較: サイコthis compoundは、他の類似化合物ではそれほど顕著に見られない、ヘッジホッグシグナル伝達経路の特異的な阻害によりユニークです。 さらに、NRF2/HO-1経路を調節する能力は、その独特の薬理学的プロファイルを強化します .

生化学分析

Biochemical Properties

Saikosaponin B1 plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1), both of which play a major role in cell homeostasis and DNA damage during infection .

Cellular Effects

Saikosaponin B1 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Saikosaponin B1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Janus Kinase-3 .

Metabolic Pathways

Saikosaponin B1 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

準備方法

合成経路および反応条件: サイコサポニンB1の合成は、天然に存在するトリテルペノイドであるオレアノール酸から始まる複数のステップで構成されます。このプロセスには以下が含まれます。

工業生産方法: サイコthis compoundの工業生産は、通常、エタノールまたはメタノールなどの溶媒を使用してブプレウラムから抽出することによって行われます。 次に、抽出物はクロマトグラフィー法を使用して精製され、サイコthis compoundが単離されます .

化学反応の分析

反応の種類: サイコサポニンB1は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、修飾された官能基を持つサイコthis compoundのさまざまな誘導体であり、異なる生物活性を持つ可能性があります .

4. 科学研究の応用

    化学: 他の生物活性化合物の合成のための出発物質として使用されます。

    生物学: 細胞プロセスとシグナル伝達経路に対するその影響について研究されています。

    医学: 炎症性疾患、癌、免疫障害の治療における可能性について調査されています。

    産業: 健康補助食品やハーブ薬の製剤に使用されています

類似化合物との比較

  • Saikosaponin A
  • Saikosaponin D
  • Prosaikosaponin F
  • Prosaikosaponin G
  • Saikosaponin Y
  • Prosaikogenin
  • Clinoposaponin I

Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .

生物活性

Saikosaponin B1 (SSb1) is a triterpenoid saponin primarily derived from the roots of Bupleurum species, particularly Bupleurum chinense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects. The following sections provide a detailed exploration of the biological activity of SSb1, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Saikosaponin B1 is characterized by its unique triterpenoid saponin structure, which contributes to its biological activities. The molecular formula is C30H48O5C_{30}H_{48}O_5, and its structure includes a steroid-like nucleus with various functional groups that enhance its interaction with biological targets.

1. Anti-inflammatory Effects

Research has demonstrated that SSb1 exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, SSb1 was shown to reduce pulmonary edema and lower the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues. This effect was associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .

Cytokine Control Group (pg/mL) SSb1 Treatment Group (pg/mL)
IL-61500300
TNF-α1200250
IL-1β800150

2. Antifibrotic Activity

SSb1 has been investigated for its antifibrotic properties in liver fibrosis models. A recent study highlighted that SSb1 reduces the activation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis. The study utilized a multifunctional nanosystem combining SSb1 with catalase (CAT) to enhance therapeutic efficacy against liver fibrosis by mitigating oxidative stress and hypoxia-induced damage .

3. Antitumor Effects

In vitro studies have indicated that SSb1 possesses antitumor activity against various cancer cell lines. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer and liver cancer cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell cycle progression .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of SSb1 has been studied using various animal models. After oral administration, SSb1 exhibits moderate bioavailability due to extensive metabolism. Studies indicate that it undergoes phase I and phase II metabolic processes, leading to the formation of several metabolites that may also contribute to its biological effects .

Case Study 1: Liver Fibrosis Treatment

In a clinical setting, patients with liver fibrosis were treated with a formulation containing SSb1 as part of a traditional Chinese medicine regimen. Results showed significant improvement in liver function tests and reduced levels of fibrosis markers after treatment over several weeks.

Case Study 2: Acute Lung Injury

In an experimental model of acute lung injury induced by LPS, administration of SSb1 resulted in decreased lung inflammation and improved respiratory function compared to control groups. This study underscores the potential therapeutic role of SSb1 in managing inflammatory lung diseases .

特性

CAS番号

58558-08-0

分子式

C42H68O13

分子量

781.0 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1

InChIキー

ZXCJHOYFGJUMDY-ASRFRNECSA-N

異性体SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。